molecular formula C11H15NO6S B2490234 Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate CAS No. 886498-68-6

Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate

Cat. No.: B2490234
CAS No.: 886498-68-6
M. Wt: 289.3
InChI Key: OOGCPSDZBJSPKW-UHFFFAOYSA-N
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Description

Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate: is an organic compound with the molecular formula C₁₂H₁₇NO₆S. It is known for its unique chemical structure, which includes a sulfamoyl group and two methoxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties.

Properties

IUPAC Name

methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-16-8-4-7(5-11(13)18-3)10(19(12,14)15)6-9(8)17-2/h4,6H,5H2,1-3H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGCPSDZBJSPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the methoxy groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • Methyl 2-(4-methoxy-2-sulfamoylphenyl)acetate
  • Methyl 2-(4,5-dimethoxyphenyl)acetate
  • Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

Comparison: Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate is unique due to the presence of both methoxy and sulfamoyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs. The sulfamoyl group enhances its potential as an enzyme inhibitor, while the methoxy groups contribute to its stability and solubility .

Biological Activity

Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate, a compound identified by its CAS number 886498-68-6, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, biochemical properties, and relevant case studies.

Target of Action : The primary target of this compound is Cyclooxygenase-2 (COX-2) .

Mode of Action : As a COX-2 inhibitor , this compound plays a critical role in modulating inflammatory responses by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation.

Biochemical Pathways : Inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins, thereby contributing to its anti-inflammatory effects.

Pharmacokinetics

Research indicates that this compound exhibits moderate to good selectivity for COX-2 inhibition compared to COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.

The compound's structure includes a methylsulfonyl group , which is pivotal for its activity as a COX-2 inhibitor. This structural feature enhances the compound's binding affinity to the enzyme's active site.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably:

  • HeLa Cells : The compound showed an IC50 value indicating potent antiproliferative activity.
  • K562 Cells : Similar cytotoxic effects were observed with an IC50 suggesting effective inhibition of cell growth.

Anticancer Activity

A study focused on the compound's anticancer properties revealed that modifications in its chemical structure significantly affect its biological activity. For instance, derivatives with enhanced electron-donating groups exhibited improved anticancer efficacy against multiple cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundHeLa18.5
This compoundK56222.3
Derivative ASUIT-215.0
Derivative BHepG212.7

In Vivo Studies

In vivo experiments demonstrated that administration of this compound resulted in significant tumor size reduction in xenograft models. The compound's ability to inhibit tumor growth was attributed to its dual action on COX-2 and potential modulation of other signaling pathways involved in cancer progression.

Summary of Biological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory : Effective inhibition of COX-2 leading to reduced inflammation.
  • Anticancer : Demonstrated cytotoxic effects against various cancer cell lines with promising IC50 values.
  • Potential Therapeutic Applications : Investigated for use in treating inflammatory diseases and cancers.

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